サルソリノール臭化水素酸塩

概要

説明

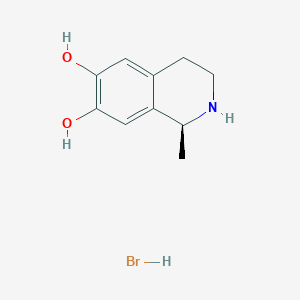

サルソリノール臭化水素酸塩: (化学式: CHNO · HBr) は、アセトアルデヒドとドーパミンが縮合して生成された化合物です。R体とS体の両方のエナンチオマーが存在します。

存在: サルソリノールは、様々な食用に自然に存在します。

科学的研究の応用

Neurotoxicity: Salsolinol is suspected to contribute to alcohol abuse. It indirectly excites dopamine neurons in the ventral tegmental area (VTA) by activating μ-opioid receptors (MORs) and inhibiting GABA neurons in the VTA.

Prolactin Release: Salsolinol can serve as a prolactin-releasing factor.

Parkinson’s Disease: It has been implicated in the etiology of Parkinson’s disease.

作用機序

標的: サルソリノールの作用は、μ-オピオイド受容体(MORs)との相互作用とドーパミン経路の調節に関係しています。

経路: それは、視床下部漏斗路に影響を与え、パーキンソン病の病態発生に役割を果たす可能性があります。

生化学分析

Biochemical Properties

Salsolinol hydrobromide is a neuroactive compound . It is the condensation product of acetaldehyde and dopamine . It can interact with various adrenergic receptors . It is also capable of activating μ-opioid receptors (MORs), which inhibit GABA neurons in the ventral tegmental area .

Cellular Effects

Salsolinol hydrobromide has been found to induce neurotoxicity in SH-SY5Y cells and mice . It has been suggested that it may lead to oxidative stresses that culminate in the protein aggregation of alpha-synuclein . It also induces an oxidative modification in cytochrome c .

Molecular Mechanism

The molecular mechanism by which Salsolinol hydrobromide induces neurotoxicity in Parkinson’s disease remains challenging for future investigations . It has been suggested that it mediates neurotoxicity by activating NLRP3-dependent pyroptosis .

Dosage Effects in Animal Models

The effects of Salsolinol hydrobromide vary with different dosages in animal models

Metabolic Pathways

Salsolinol hydrobromide is involved in the metabolic pathways of dopamine . It is produced endogenously through the non-enzymatic condensation of dopamine with acetaldehyde .

準備方法

合成経路: サルソリノール臭化水素酸塩の合成には、アセトアルデヒドとドーパミンを縮合させる方法が用いられます。

反応条件: 合成のための具体的な反応条件は異なる場合がありますが、中心的な反応はテトラヒドロイソキノリン環の形成です。

工業生産: サルソリノールは主に神経毒性について研究されているため、工業規模の生産方法は広く文書化されていません。

化学反応の分析

反応性: サルソリノールは、酸化、還元、置換など、様々な反応を受けることができます。

一般的な試薬: 酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、酸触媒(例:臭化水素酸)などの試薬が使用される場合があります。

主な生成物: 生成される具体的な生成物は反応条件によって異なりますが、通常はテトラヒドロイソキノリン環の修飾が含まれます。

科学研究での応用

神経毒性: サルソリノールは、アルコール乱用の原因となる可能性があります。それは、μ-オピオイド受容体(MORs)を活性化し、VTA(腹側被蓋野)のGABAニューロンを抑制することで、VTAのドーパミンニューロンを間接的に興奮させます。

プロラクチン分泌: サルソリノールは、プロラクチン分泌因子として機能することができます。

パーキンソン病: パーキンソン病の発症に関与していると考えられています.

類似化合物との比較

独自性: サルソリノールの独自の特徴は、神経毒性作用とアルコール乱用への関与です。

類似化合物: サルソリノールは独特ですが、他のテトラヒドロイソキノリンおよび関連化合物が文献に存在します。

生物活性

Salsolinol hydrobromide, a derivative of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article synthesizes findings from various studies to elucidate the biological activity of salsolinol hydrobromide, including its effects on neuronal cells, mechanisms of action, and implications for neurological disorders.

Salsolinol is an endogenous compound formed from the metabolism of dopamine and is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease. It can act as both a neurotoxin and a neuroprotective agent depending on its concentration and the context of exposure. The compound's dual nature is evident in its ability to modulate neurotransmitter systems and influence neuronal health.

Mechanisms of Neuroprotection

Research indicates that salsolinol can exert neuroprotective effects through several mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : Salsolinol significantly decreases ROS levels in neuronal cells exposed to oxidative stressors like hydrogen peroxide (H₂O₂) .

- Caspase Inhibition : It inhibits caspase-3/7 activity, which is a marker of apoptosis, thereby preventing cell death in conditions induced by neurotoxins such as 6-hydroxydopamine .

- Mitochondrial Protection : At lower concentrations (50–100 µM), salsolinol preserves mitochondrial membrane potential and enhances cell survival in glutamate-induced toxicity models .

Neurotoxic Effects

Conversely, at higher concentrations (≥500 µM), salsolinol exhibits neurotoxic properties:

- Cell Death Induction : High doses lead to increased lactate dehydrogenase (LDH) release and significant cell death in neuronal cultures .

- Excitotoxicity : Salsolinol exacerbates glutamate-induced excitotoxicity at elevated concentrations, highlighting its potential role in neuronal damage .

Table 1: Concentration-Dependent Effects of Salsolinol

| Concentration (µM) | Effect on Neuronal Cells | Mechanism |

|---|---|---|

| 50 | Neuroprotection | Decreased ROS, inhibited caspases |

| 100 | Neuroprotection | Preserved mitochondrial potential |

| 250 | Biphasic effect | Mixed outcomes; some protective effects |

| 500 | Neurotoxicity | Increased LDH release, cell death |

Case Studies and Research Findings

- Neuroprotective Study : A study involving SH-SY5Y human neuroblastoma cells demonstrated that salsolinol at concentrations of 50 and 100 µM significantly improved cell viability under oxidative stress conditions induced by H₂O₂. The treatment resulted in a marked reduction in ROS levels and caspase activity compared to controls .

- Biphasic Response : Another investigation revealed that while lower concentrations of salsolinol provided protective effects against glutamate-induced apoptosis, higher concentrations led to increased neuronal damage. This highlights the importance of dosage in therapeutic applications .

- Gut Microbiota Interaction : Recent findings suggest that salsolinol can be produced by gut microbiota such as Escherichia coli, potentially linking gut health with neurological outcomes. This production is enhanced in the presence of alcohol, suggesting a novel pathway for the compound's impact on neurodegenerative diseases .

特性

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGXKJQIOUTTB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191600 | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-21-5 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。